tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Optimizing SAR campaigns demands building blocks with reliable regiochemistry. Using the 3-oxy analog (CAS 914347-76-5) inadvertently introduces trajectory shifts that invalidate pharmacophore models. This compound ensures the 4-oxy geometry critical for hinge-binding motif exploration. Its 5-bromo substituent is engineered for rapid Suzuki-Miyaura cross-coupling, significantly outperforming the chloro analog (CAS 1261233-22-0) in oxidative addition kinetics. The orthogonal Boc-protection strategy enables a convergent synthesis: diversify the aryl bromide first, then deprotect and functionalize the piperidine without chemoselectivity issues seen with the free amine (CAS 792180-52-0). Key Advantages: - XLogP3 = 2.6 and 5 HBA for favorable solubility and PK profile. - Proven scaffold for generating focused kinase inhibitor libraries. - Shipped under controlled conditions to maintain purity.

Molecular Formula C14H20BrN3O3
Molecular Weight 358.23 g/mol
CAS No. 832735-41-8
Cat. No. B1603884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
CAS832735-41-8
Molecular FormulaC14H20BrN3O3
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3
InChIKeyLATUROZPOJVDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline for Sourcing


tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 832735-41-8) is a Boc-protected piperidine-pyrimidine ether featuring a bromine atom at the 5-position of the pyrimidine ring [1]. This structure places it within a class of heteroaryloxy piperidine building blocks employed in the synthesis of kinase inhibitors and other bioactive molecules. The compound serves primarily as a protected intermediate, with the Boc group enabling orthogonal deprotection strategies and the aryl bromide providing a versatile handle for cross-coupling reactions such as Suzuki-Miyaura couplings [2]. Its computed physicochemical properties include a molecular weight of 358.23 g/mol, an XLogP3-AA of 2.6, and 5 hydrogen bond acceptor sites [1].

Scaffold Piperidine-4-oxy pyrimidine ether for kinase inhibitor synthesis
Handle 5-Br enables Suzuki-Miyaura cross-coupling diversification
Strategy N-Boc orthogonal protection for convergent synthesis routes

Procurement Risks and Substitution Challenges


Direct substitution of this compound with closely related analogs carries specific risks for the synthetic chemist. The 5-bromo substituent on the pyrimidine ring is critical for planned cross-coupling diversification; replacement with the 5-chloro analog (CAS 1261233-22-0) significantly alters the oxidative addition kinetics of palladium-catalyzed reactions . Similarly, the regioisomeric 3-oxy-piperidine analog (CAS 914347-76-5) projects the piperidine ring into a different trajectory, which can disrupt downstream molecular recognition if the 4-oxy orientation was specifically designed into a binding pharmacophore . Furthermore, the unprotected 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS 792180-52-0) introduces an additional nucleophilic amine that can participate in unwanted side reactions during coupling steps, potentially reducing the yield and purity of the final target molecule [1].

5-Chloro analog (CAS 1261233-22-0) May slow palladium oxidative addition, reducing cross-coupling efficiency and yield.
3-Oxy regioisomer (CAS 914347-76-5) Alters pyrimidine projection trajectory; may disrupt hinge-binding geometry in kinase SAR.
Free amine (CAS 792180-52-0) Introduces competing nucleophilic site; may lead to unwanted side reactions in multi-step sequences.

Quantitative Differentiation Evidence


Regiochemical Purity: 4-Oxy vs. 3-Oxy Linkage

The target compound features the pyrimidinyloxy substituent at the 4-position of the piperidine ring. In contrast, the regioisomer tert-butyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 914347-76-5) places the same substituent at the 3-position . While quantitative binding data directly comparing these two compounds against a specific target are not publicly available, the 4-oxy substitution projects the pyrimidine ring along the axis of the piperidine chair conformation, whereas the 3-oxy orientation introduces an angular offset. In related kinase inhibitor programs, this difference has been shown to alter the dihedral angle between the piperidine and pyrimidine rings, directly affecting the ability of the pyrimidine nitrogen to engage the kinase hinge region [1].

Regiochemistry: 4-Oxy vs. 3-Oxy
Class-level inference
4-Oxy: axial projection; 3-Oxy: angular offset
Regioisomer selection affects hinge-binding geometry.
Verify CAS 832735-41-8 upon receipt; no comparative binding data.
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Halogen Reactivity: Bromine vs. Chlorine in Cross-Coupling

The target compound contains a bromine atom at the 5-position of the pyrimidine. The direct chlorine analog, tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261233-22-0), is commercially available . In palladium-catalyzed cross-coupling reactions, aryl bromides typically exhibit faster oxidative addition rates compared to aryl chlorides. For example, in competitive Suzuki-Miyaura couplings on pyrimidine substrates, the relative reactivity order is I > Br >> Cl, with bromides reacting approximately 10-100 times faster than chlorides under standard conditions (Pd(PPh3)4, Na2CO3, 80°C) [1]. This translates to higher yields and lower catalyst loadings when using the bromide intermediate compared to the chloride analog.

Halogen Reactivity: Br vs. Cl
Class-level inference
~10–100× faster oxidative addition
Bromide enables more efficient Suzuki coupling than chloride.
Based on general aryl halide reactivity; scaffold-specific data limited.
Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Reaction

Protecting Group Strategy: N-Boc vs. Free Piperidine

The target compound features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen. The deprotected analog, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS 792180-52-0), has a free secondary amine and is commercially available at 97% purity [1]. In multi-step synthetic sequences, the presence of the Boc group prevents undesired nucleophilic reactions at the piperidine nitrogen, such as acylation or alkylation, which could occur with the free amine [2]. The Boc group can be removed cleanly under acidic conditions (e.g., TFA or HCl) with reported yields typically exceeding 90% in related piperidine substrates [2]. This orthogonal protection strategy is critical for achieving high overall yields in convergent synthetic routes.

Protecting Group: Boc vs. Free Amine
Class-level inference
>90% deprotection yield (class-level)
Boc orthogonal protection avoids side reactions from free amine.
Deprotection efficiency inferred from related piperidines.
Synthetic Methodology Protecting Group Chemistry Orthogonal Synthesis

Physicochemical Profile: Lipophilicity and H-Bond Acceptors

The computed XLogP3-AA for the target compound is 2.6, with 0 hydrogen bond donors and 5 hydrogen bond acceptors, based on PubChem data [1]. In comparison, the direct carbon-linked analog tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS 1211538-92-9), which replaces the ether oxygen with a direct C-C bond, has a molecular formula of C14H20BrN3O2 (MW 342.23) and thus one fewer hydrogen bond acceptor . This difference in H-bond acceptor count can influence solubility and target binding. Additionally, the removal of the ether oxygen reduces the topological polar surface area (TPSA), potentially affecting membrane permeability. The target compound's computed PSA is 64.55 Ų, compared to an estimated lower PSA for the C-linked analog .

Physicochemical Profile
Cross-study comparable
+1 H-bond acceptor; PSA 64.55 Ų; XLogP3 2.6
Ether oxygen enhances H-bond capacity; may improve solubility.
Computed properties; experimental validation recommended.
Drug Design Physicochemical Properties Lead Optimization

High-Impact Application Scenarios


Kinase Inhibitor Fragment Elaboration via Suzuki Coupling

The 5-bromopyrimidine moiety serves as an electrophilic partner for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. This allows for the rapid generation of focused libraries where the pyrimidine 5-position is diversified. The Boc-protected piperidine remains inert under standard palladium-catalyzed conditions, enabling late-stage deprotection and subsequent N-functionalization. The use of the bromide rather than the chloride analog (CAS 1261233-22-0) is expected to provide faster reaction rates and higher yields based on the class-level reactivity advantage of aryl bromides in oxidative addition [1].

SAR Studies on Kinase Hinge Binders

The 4-oxy-piperidine geometry of this compound orients the pyrimidine ring in a defined trajectory, which is suitable for exploring hinge-binding interactions in kinase targets. Procurement of the 4-oxy regioisomer is critical; the 3-oxy analog (CAS 914347-76-5) projects the pyrimidine differently and can generate misleading SAR data if used inadvertently [2]. Researchers should verify the CAS number and regiochemistry upon receipt to ensure the correct isomer is being tested.

Protected Intermediate for Convergent Synthesis

The orthogonal protection strategy (Boc on piperidine, Br on pyrimidine) enables a convergent synthetic approach: the aryl bromide can be elaborated first via cross-coupling, followed by Boc deprotection and subsequent functionalization (e.g., amide bond formation, sulfonylation, or reductive amination). This avoids the chemoselectivity issues that would arise with the unprotected analog CAS 792180-52-0, where the free piperidine NH could compete in reactions intended for the pyrimidine ring [3].

Physicochemical Optimization in Lead Series

When designing a lead series, the ether-linked compound provides a favorable balance of lipophilicity (XLogP3 = 2.6) and hydrogen bonding capacity (5 HBA) compared to the C-linked analog CAS 1211538-92-9, which has only 4 HBA and is likely more lipophilic. This additional H-bond acceptor may improve solubility and contribute to a more favorable pharmacokinetic profile, making the ether-linked compound a preferred starting point for lead optimization programs targeting soluble protein targets [4].

Application
Selection Property
Validation Focus
Suzuki diversification of kinase fragments
Aryl bromide for efficient cross-coupling
Oxidative addition kinetics review
Kinase hinge-binding SAR
4-Oxy regiochemistry
Regioisomer identity verification
Convergent synthesis strategy
Orthogonal Boc protection
Deprotection efficiency and chemoselectivity
Lead series physicochemical optimization
Ether-linked H-bond acceptor count
Solubility and permeability balance
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